molecular formula C10H20O2 B184287 1,1-Cyclohexanediethanol CAS No. 3187-27-7

1,1-Cyclohexanediethanol

Cat. No. B184287
Key on ui cas rn: 3187-27-7
M. Wt: 172.26 g/mol
InChI Key: WFUUAJVRMXKBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07375115B2

Procedure details

To a solution of 1,1,-cyclohexanediacetic acid (6.0 g) in tetrahydrofuran (90 mL) was added lithium aluminum hydride (2.28 g) under ice cooling. The solution was stirred under reflux for 4 hours, and then, cooled on ice, to which diethyl ether (200 mL), water (2.3 mL) and a 15% aqueous sodium hydroxide solution (2.3 mL) were added. After stirring the solution at room temperature for 30 minutes, water (6.9 mL) was added and the solution was stirred at room temperature for additional 30 minutes. Anhydrous magnesium sulfate was added to the solution, and it was filtered under reduced pressure. The filtrate was concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, ethyl acetate) to give the title compound (4.83 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.9 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.3 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12](O)=[O:13])([CH2:7][C:8](O)=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O.C(OCC)C>[OH:9][CH2:8][CH2:7][C:1]1([CH2:11][CH2:12][OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2.3.4.5.6,7.8,9.10|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O
Name
Quantity
2.28 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
6.9 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
2.3 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
After stirring the solution at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for additional 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (silica gel, ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
OCCC1(CCCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 4.83 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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